molecular formula C5H7NO2 B1351172 4-Methyloxazole-5-methanol CAS No. 45515-23-9

4-Methyloxazole-5-methanol

Cat. No.: B1351172
CAS No.: 45515-23-9
M. Wt: 113.11 g/mol
InChI Key: RMNSUMDMIHSPIL-UHFFFAOYSA-N
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Description

4-Methyloxazole-5-methanol is a chemical compound with the molecular formula C5H7NO2 It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom

Scientific Research Applications

4-Methyloxazole-5-methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Future Directions

Oxazole and its derivatives play a very essential role in the area of medicinal chemistry . They are commonly found in many commercially available drugs . In view of their enormous significance, it is always imperative to unleash new eco-friendly synthetic strategies . The important information presented in this manuscript will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyloxazole-5-methanol can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of acetophenone with diethyl oxalate in the presence of methanol and sodium methoxide at low temperature can yield intermediates that can be cyclized to form oxazole derivatives .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition reactions necessary for the formation of the oxazole ring .

Chemical Reactions Analysis

Types of Reactions

4-Methyloxazole-5-methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The oxazole ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various electrophiles and nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield aldehydes or carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 4-Methyloxazole-5-methanol involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact mechanism depends on the specific application and the biological system being studied .

Comparison with Similar Compounds

4-Methyloxazole-5-methanol can be compared with other similar compounds, such as:

    Isoxazole derivatives: These compounds also contain a five-membered ring with one oxygen and one nitrogen atom but differ in their substitution patterns and properties.

    Oxazole derivatives: Similar to this compound, these compounds have a five-membered ring with one oxygen and one nitrogen atom but may have different functional groups attached.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(4-methyl-1,3-oxazol-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7NO2/c1-4-5(2-7)8-3-6-4/h3,7H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMNSUMDMIHSPIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC=N1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30383590
Record name 4-METHYLOXAZOLE-5-METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

113.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45515-23-9
Record name 4-METHYLOXAZOLE-5-METHANOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30383590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-methyl-1,3-oxazol-5-yl)methanol
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